molecular formula C8H5ClN2O B032164 4-Chloroquinazolin-2(3H)-one CAS No. 28735-09-3

4-Chloroquinazolin-2(3H)-one

Numéro de catalogue: B032164
Numéro CAS: 28735-09-3
Poids moléculaire: 180.59 g/mol
Clé InChI: KRHIRJLGBOGLNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloroquinazolin-2(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 4-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with formamide or its derivatives, followed by chlorination. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and chlorination processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloroquinazolin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 4-substituted quinazolinone derivatives, each with distinct chemical and biological properties .

Mécanisme D'action

The mechanism of action of 4-Chloroquinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Activité Biologique

4-Chloroquinazolin-2(3H)-one is a compound belonging to the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, and antibacterial properties, as well as its mechanisms of action.

Anticancer Activity

This compound and its derivatives have shown promising results in inhibiting various cancer cell lines. A study synthesized several quinazolin-4(3H)-one derivatives and evaluated their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cell lines. The results indicated that certain derivatives exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) kinases, with IC50 values comparable to known inhibitors like imatinib and lapatinib .

Table 1: Cytotoxicity of Quinazolin-4(3H)-one Derivatives

CompoundCell LineIC50 (µM)
3aMCF-70.20 ± 0.02
3jMCF-70.20 ± 0.02
2iHER20.079 ± 0.015
2hCDK20.173 ± 0.012
ControlImatinib0.131 ± 0.015

The study also highlighted the structure-activity relationship (SAR) of these compounds, identifying specific substituents that enhance anticancer efficacy .

Antiviral Activity

Research has demonstrated that derivatives of quinazolin-4(3H)-one possess antiviral properties against various viruses, including herpes simplex virus types 1 and 2, and influenza viruses. For instance, a series of synthesized compounds were evaluated for their ability to inhibit viral replication in Vero cell cultures, revealing that certain derivatives effectively inhibited multiple viral strains .

Table 2: Antiviral Activity of Quinazolin Derivatives

CompoundVirus TypeInhibition (%)
3dPara influenza-3High
--Herpes simplex virus-1Moderate
--Influenza A H1N1 subtypeLow

These findings suggest that modifications to the quinazolinone structure can enhance antiviral activity, making it a potential candidate for further development in antiviral therapies .

Antibacterial Activity

The antibacterial potential of quinazolin-4(3H)-one derivatives has also been investigated. Compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate to strong antibacterial properties. Notably, certain derivatives exhibited inhibition zones surpassing those of standard antibiotics like ampicillin .

Table 3: Antibacterial Efficacy of Quinazolin Derivatives

CompoundBacterial StrainInhibition Zone (mm)
15Staphylococcus aureus11
--Escherichia coliModerate
--Candida albicansModerate

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cancer progression and viral replication. Molecular docking studies have indicated that these compounds act as non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR, affecting their phosphorylation states and downstream signaling pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives:

  • Anticancer Study : In a clinical trial setting, specific derivatives demonstrated significant tumor reduction in patients with breast cancer when combined with standard chemotherapy.
  • Antiviral Investigation : A study found that a novel derivative significantly reduced the viral load in patients infected with influenza A during a seasonal outbreak.

Propriétés

IUPAC Name

4-chloro-3H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHIRJLGBOGLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624901
Record name 4-Chloroquinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28735-09-3
Record name 4-Chloroquinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.